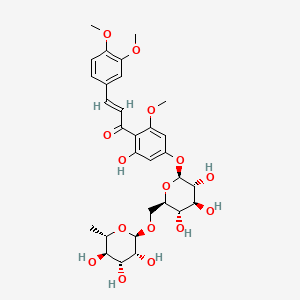
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol. This compound is an intermediate used in the synthesis of various pharmaceutical agents, including analogs of Terazosin, which is an α1-adrenergic receptor antagonist.
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms carbon-carbon bonds, while the Pomeranz–Fritsch–Bobbitt cyclization is used to form the isoquinoline ring system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities, including its role as an α1-adrenergic receptor antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions such as stroke and sepsis.
Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical quality control.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves its interaction with α1-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of Terazosin, a well-known α1-adrenergic receptor antagonist.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine can be compared with other similar compounds, such as:
Terazosin: An α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another α1-adrenergic receptor antagonist with similar therapeutic applications.
Doxazosin: A compound with a similar mechanism of action, used to treat hypertension and urinary retention associated with benign prostatic hyperplasia.
Propriétés
Formule moléculaire |
C15H20N4O2 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-piperazin-1-ylisoquinolin-1-amine |
InChI |
InChI=1S/C15H20N4O2/c1-20-12-7-10-8-14(19-5-3-17-4-6-19)18-15(16)11(10)9-13(12)21-2/h7-9,17H,3-6H2,1-2H3,(H2,16,18) |
Clé InChI |
KLTVPZCIEOWDFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCNCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)







![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
